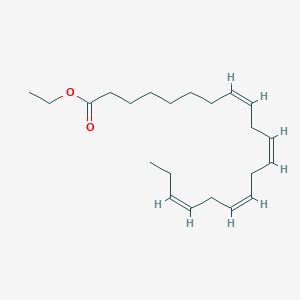

omega-3 Arachidonic Acid ethyl ester

描述

ω-3 花生四烯酸乙酯: 是一种罕见的,在膳食来源中含量极少的,多不饱和脂肪酸。ω-3 脂肪酸对婴儿的生长发育至关重要。它们在预防心脏病、血栓形成、高血压以及炎症和自身免疫性疾病方面起着至关重要的作用 .

准备方法

合成路线:: ω-3 花生四烯酸乙酯的合成涉及花生四烯酸与乙醇的酯化反应。反应过程如下:

花生四烯酸+乙醇→ω-3 花生四烯酸乙酯

反应条件::反应物: 花生四烯酸、乙醇

催化剂: 酸性催化剂(例如硫酸)

温度: 通常为回流条件(约 78-80°C)

溶剂: 乙醇

工业生产:: 工业生产方法采用大规模酯化工艺,使用优化条件以获得高产率的乙酯。

化学反应分析

Chemical Reactions

Omega-3 Arachidonic Acid ethyl ester participates in several chemical reactions, primarily centered around its ester functional group and unsaturated fatty acid chain.

2.1. Esterification

Esterification is the process by which arachidonic acid reacts with ethanol to form the ethyl ester. This reaction is typically catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions (around 78-80°C).

2.2. Hydrolysis

Hydrolysis is the reverse reaction of esterification, where the ethyl ester is converted back to arachidonic acid and ethanol. This reaction can be achieved through alkaline hydrolysis.

2.3. Oxidation

Omega-3 fatty acids are susceptible to oxidation, especially at their sites of unsaturation. This oxidation can lead to the formation of various oxylipins, which mediate inflammatory processes .

2.4. Enzymatic Reactions

In biological systems, this compound interacts with various enzymes. It can inhibit arachidonoyl-CoA synthetase and modulate the activity of cyclooxygenase (COX) enzymes, affecting the synthesis of pro-inflammatory eicosanoids.

Reaction Conditions

The specific conditions under which these reactions occur are crucial for determining the yield and selectivity of the products.

-

Esterification:

-

Reactants: Arachidonic acid, ethanol

-

Catalyst: Acid catalyst (e.g., sulfuric acid)

-

Temperature: Typically reflux conditions (around 78-80°C)

-

Solvent: Ethanol

-

-

Hydrolysis:

-

Catalyst: Alkaline hydrolysis

-

-

Industrial Production: Large-scale esterification processes under optimized conditions to achieve high yields.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is essential for mammalian cells as they cannot synthesize their precursor α-linolenic acid, which can then be converted to more biologically active n-3 PUFA, EPA, and DHA, by a series of desaturation and elongation reactions. Once ingested, omega-3-acid ethyl esters are rapidly hydrolyzed to free fatty acids in the intestinal lumen by pancreatic lipase . These free fatty acids are then incorporated into phospholipids, cholesterol, and triglycerides .

Comparison with Similar Compounds

Compared to other omega-3 fatty acids like EPA and DHA, this compound has a unique molecular structure that sets it apart. The ethyl ester form also influences its pharmacokinetic properties. Studies show that omega-3 fatty acids provided in monoacylglycerides (MAG) reach higher plasma concentrations of EPA and DHA compared to the ethyl ester (EE) form . This difference is attributed to the fact that EE requires enzymatic breakdown, while MAG does not .

科学研究应用

Medical Applications

1.1 Hypertriglyceridemia Management

Omega-3 arachidonic acid ethyl ester is primarily indicated for the management of severe hypertriglyceridemia (triglyceride levels ≥ 500 mg/dL). Clinical studies have shown that high doses (2.0 to 4.0 g/day) can significantly lower triglyceride levels by 20% to 45% in affected individuals .

Table 1: Efficacy of this compound in Reducing Triglycerides

| Study | Dosage (g/day) | % Reduction in Triglycerides | Duration |

|---|---|---|---|

| REDUCE-IT Trial | 4 | 33.1% | 12 weeks |

| MARINE Trial | 4 | 33.1% | 12 weeks |

| ANCHOR Trial | 4 | Significant reduction | Varies |

1.2 Cardiovascular Health

The compound has been linked to cardiovascular protection through various mechanisms, including the modulation of inflammation and lipid metabolism. The REDUCE-IT trial demonstrated that eicosapentaenoic acid ethyl ester significantly reduced cardiovascular events in patients with elevated triglycerides despite statin therapy .

Case Study: REDUCE-IT Trial

- Participants : High-risk patients with triglycerides ≥150 mg/dL on statins.

- Outcome : A significant reduction in first ischemic events by 25% and total ischemic events by 31% was observed over the study duration .

Cognitive Function Improvement

Recent studies have indicated that omega-3 fatty acids play a role in enhancing cognitive function, particularly in older adults with stable coronary artery disease (CAD). A study involving high-dose omega-3 ethyl esters showed improved cognitive performance over a period of 30 months compared to control groups .

Table 2: Cognitive Function Outcomes with Omega-3 Supplementation

| Study | Dosage (g/day) | Duration | Cognitive Improvement (%) |

|---|---|---|---|

| Cognitive Health Study | 3.36 | 30 months | Significant improvement |

Anti-Cancer Properties

Emerging research suggests that omega-3 fatty acids may have anti-cancer properties, particularly in breast cancer models. In animal studies, supplementation with EPA and DHA has been shown to offset pro-tumorigenic effects associated with obesity, indicating a potential role in cancer prevention .

Case Study: Breast Cancer Model

- Findings : Mice supplemented with omega-3 fatty acids exhibited reduced tumor growth compared to control groups.

Other Potential Applications

Ongoing research is investigating the broader implications of this compound beyond hyperlipidemia and cardiovascular health. Possible applications include:

- Neurological Disorders : Potential benefits for Alzheimer's disease and dementia.

- Mental Health : Investigating efficacy in depression and anxiety disorders.

- Maternal Health : Effects on pregnancy outcomes and child development.

作用机制

ω-3 花生四烯酸乙酯发挥作用的确切机制尚不清楚。它可能涉及脂类代谢、炎症和细胞信号通路的调节。

相似化合物的比较

类似化合物: 其他ω-3 脂肪酸(例如 EPA、DHA)

独特性: ω-3 花生四烯酸乙酯的稀有性和独特的分子结构使其区别于更常见的ω-3 衍生物。

生物活性

Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have garnered significant attention for their health benefits, especially in cardiovascular health and inflammation management. The ethyl ester form of these fatty acids, specifically omega-3 arachidonic acid ethyl ester, is of particular interest due to its unique biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, supported by relevant studies, case data, and detailed findings.

Overview of this compound

This compound is a derivative of arachidonic acid (AA), an essential polyunsaturated fatty acid (PUFA) that plays a critical role in cellular signaling and inflammation. The ethyl ester form enhances its bioavailability and therapeutic potential. Studies indicate that omega-3 fatty acids can modulate various biological processes, including inflammation, lipid metabolism, and endothelial function.

Key Biological Activities

- Anti-inflammatory Effects : Omega-3 fatty acids are known to inhibit pro-inflammatory pathways. They reduce the production of inflammatory cytokines and eicosanoids derived from arachidonic acid, such as leukotrienes and prostaglandins . This modulation is critical in conditions like arthritis and cardiovascular diseases.

- Cardiovascular Protection : Omega-3 fatty acids have been shown to improve endothelial function by enhancing nitric oxide (NO) bioavailability while reducing oxidative stress. For instance, EPA treatment has been linked to increased NO release and decreased levels of reactive nitrogen species (ONOO-) in endothelial cells .

- Lipid Metabolism : this compound influences lipid profiles by reducing triglyceride levels through enhanced beta-oxidation processes . This effect is mediated by the inhibition of acetyl-CoA carboxylase, which plays a role in fat synthesis.

- Cancer Prevention : Research indicates that omega-3 fatty acids may inhibit tumor growth by modulating inflammatory pathways associated with cancer progression. In animal models, supplementation with EPA and DHA has shown reduced tumor growth rates .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism. A study comparing different formulations found that the ethyl ester form had lower bioavailability compared to monoacylglycerides (MAG), with plasma concentrations of EPA and DHA peaking significantly higher when delivered as MAG . This difference highlights the importance of formulation in achieving therapeutic efficacy.

Table 1: Pharmacokinetic Comparison of Omega-3 Formulations

| Formulation Type | Peak Concentration (EPA) | Peak Concentration (DHA) | Absorption Rate |

|---|---|---|---|

| Ethyl Ester | Lower | Lower | Slower |

| Monoacylglyceride | Higher | Higher | Faster |

Case Study 1: Cardiovascular Outcomes

In the REDUCE-IT trial, high-dose icosapent ethyl (IPE), an ethyl ester form of EPA, significantly reduced ischemic events in patients with cardiovascular disease or diabetes . The study demonstrated a 25% reduction in major adverse cardiovascular events, underscoring the potential benefits of omega-3 supplementation in high-risk populations.

Case Study 2: Inflammatory Conditions

A clinical trial assessing the effects of omega-3 fatty acids on rheumatoid arthritis showed that patients receiving EPA/DHA supplementation experienced reduced disease activity scores and improved joint function compared to controls . This finding supports the role of omega-3s in managing chronic inflammatory conditions.

The biological activity of this compound is mediated through several mechanisms:

- Receptor Activation : Omega-3 fatty acids activate peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptors (GPR120), leading to anti-inflammatory effects .

- Alteration of Membrane Composition : Incorporation into cell membranes alters lipid raft composition, affecting signaling pathways related to inflammation and cell survival .

- Reduction of Pro-inflammatory Mediators : By inhibiting cyclooxygenase (COX) enzymes, omega-3s decrease the synthesis of pro-inflammatory eicosanoids from arachidonic acid .

属性

IUPAC Name |

ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBDTOYINRNCSY-AFSLFLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224089 | |

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123940-93-2 | |

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123940-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (all Z) Ethyl 8,11,14,17-eicosatetraenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EICOSATETRAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential health benefits of eicosatetraenoic acid ethyl ester as identified in the research?

A1: The research suggests that eicosatetraenoic acid ethyl ester, along with other bioactive compounds found in sea cucumbers like Holothuria leucospilota, may contribute to several health benefits, including:

- Cholesterol-lowering effects: []

- Antioxidant activity: []

- Antimicrobial properties: []

- Anticancer potential: []

Q2: In what marine organism was eicosatetraenoic acid ethyl ester identified and what extraction method was used?

A2: Eicosatetraenoic acid ethyl ester was identified in the brown algae Sargassum polycystum. Researchers utilized the Supercritical Fluid Extraction with Carbon Dioxide (SFE-CO2) method to obtain the essential oil containing this compound. []

Q3: Beyond its potential health benefits, are there other applications for eicosatetraenoic acid ethyl ester?

A3: While the provided research highlights potential health benefits, eicosatetraenoic acid ethyl ester's presence in Sargassum polycystum essential oil suggests potential applications in areas like:

- Food Flavoring: Its presence in the essential oil hints at potential flavoring properties. []

- Cosmetics and Fragrances: Algae extracts are increasingly used in cosmetics; this compound might contribute to desired scents or properties. []

Q4: How does the aroma profile of tea change with the presence of eicosatetraenoic acid ethyl ester?

A4: Research on E Mei MaoFeng tea indicates that eicosatetraenoic acid ethyl ester, alongside other compounds, contributes to a distinct "chestnut-like" aroma. Teas with this aroma profile were found to have significantly higher levels of eicosatetraenoic acid ethyl ester compared to those without. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。